

Technical Guide: Solubility of 1,3-Bis(6-aminohexyl)urea in Organic Solvents

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Compound of Interest

Compound Name: 1,3-Bis(6-aminohexyl)urea

Cat. No.: B15186321

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Abstract

This technical guide addresses the solubility of **1,3-Bis(6-aminohexyl)urea**. A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. This document provides a comprehensive overview of the known physicochemical properties of **1,3-Bis(6-aminohexyl)urea** and offers a theoretical prediction of its solubility behavior based on its molecular structure. Crucially, this guide furnishes detailed experimental protocols for three standard methods—the visual equilibrium shake-flask method, gravimetric analysis, and UV-Vis spectroscopy—to enable researchers to determine the solubility of this compound in their laboratories. These methodologies are accompanied by workflow diagrams to ensure clarity and reproducibility.

Introduction to 1,3-Bis(6-aminohexyl)urea

1,3-Bis(6-aminohexyl)urea is a diamine derivative of urea characterized by two primary amine groups and a central urea moiety. Its long aliphatic chains and capacity for hydrogen bonding give it unique chemical properties. Understanding its solubility is critical for a variety of applications, including its use as a building block in polymer chemistry, as a linker in drug-conjugate development, and in the formulation of novel materials. The solubility of a compound dictates its processing, formulation, bioavailability, and reaction kinetics. The absence of such

data for **1,3-Bis(6-aminohexyl)urea** necessitates a predictive analysis and standardized methods for its empirical determination.

Physicochemical Properties

A summary of the known properties of **1,3-Bis(6-aminohexyl)urea** is presented below. These properties are derived from chemical databases and provide a foundation for predicting its solubility.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **1,3-Bis(6-aminohexyl)urea**

Property	Value	Source
IUPAC Name	1,3-bis(6-aminohexyl)urea	PubChem [1]
Synonyms	N,N'-bis(6-aminohexyl)urea, 6,6'-Ureylenebishexylamine	PubChem [1]
CAS Number	13176-67-5	Drugfuture [3]
Molecular Formula	C13H30N4O	PubChem [1]
Molecular Weight	258.40 g/mol	PubChem [1]
Appearance	Solid (predicted)	-
Hydrogen Bond Donors	4	PubChem (Computed) [1]
Hydrogen Bond Acceptors	3	PubChem (Computed) [1]
XLogP3	0.3	PubChem (Computed) [1]

The structure of **1,3-Bis(6-aminohexyl)urea**, with its two long, flexible hexyl chains, a central polar urea group, and terminal primary amine groups, suggests a molecule with both hydrophilic and lipophilic characteristics. The urea and amine functionalities can act as both hydrogen bond donors and acceptors, which will strongly influence its interaction with various solvents.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of **1,3-Bis(6-aminohexyl)urea** in different classes of organic solvents can be made.^{[5][8]}

- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Water): The presence of multiple hydrogen bond donor and acceptor sites (N-H and C=O groups) suggests that **1,3-Bis(6-aminohexyl)urea** should exhibit moderate to good solubility in polar protic solvents. These solvents can effectively solvate the polar urea and amine groups. However, the long non-polar alkyl chains may limit its solubility in highly polar solvents like water.^[6]
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should allow them to dissolve **1,3-Bis(6-aminohexyl)urea** by solvating its polar regions. Good solubility is anticipated in solvents like DMSO and DMF. Solubility in acetonitrile may be lower due to its reduced polarity compared to other solvents in this class.^[8]
- **Non-Polar Solvents** (e.g., Hexane, Toluene, Chloroform): The two C6 alkyl chains provide significant non-polar character. While the highly polar urea core will resist dissolution in these solvents, some solubility might be observed, particularly in moderately non-polar solvents like chloroform which can also act as a weak hydrogen bond donor. Solubility in highly non-polar solvents like hexane is expected to be very low.

Quantitative Solubility Data

A comprehensive search of chemical literature and databases did not yield any specific quantitative solubility data for **1,3-Bis(6-aminohexyl)urea** in organic solvents. Table 2 below summarizes this lack of available data for a range of common laboratory solvents.

Table 2: Available Quantitative Solubility Data for **1,3-Bis(6-aminohexyl)urea**

Solvent	CAS Number	Solubility (g/100 mL) at 25°C
Water	7732-18-5	Data Not Available
Methanol	67-56-1	Data Not Available
Ethanol	64-17-5	Data Not Available
Isopropanol	67-63-0	Data Not Available
Acetone	67-64-1	Data Not Available
Acetonitrile	75-05-8	Data Not Available
Dichloromethane	75-09-2	Data Not Available
Chloroform	67-66-3	Data Not Available
Toluene	108-88-3	Data Not Available
Hexane	110-54-3	Data Not Available
Dimethyl Sulfoxide (DMSO)	67-68-5	Data Not Available
N,N-Dimethylformamide (DMF)	68-12-2	Data Not Available

Experimental Protocols for Solubility Determination

To address the absence of data, the following detailed protocols are provided for researchers to determine the solubility of **1,3-Bis(6-aminohexyl)urea**.

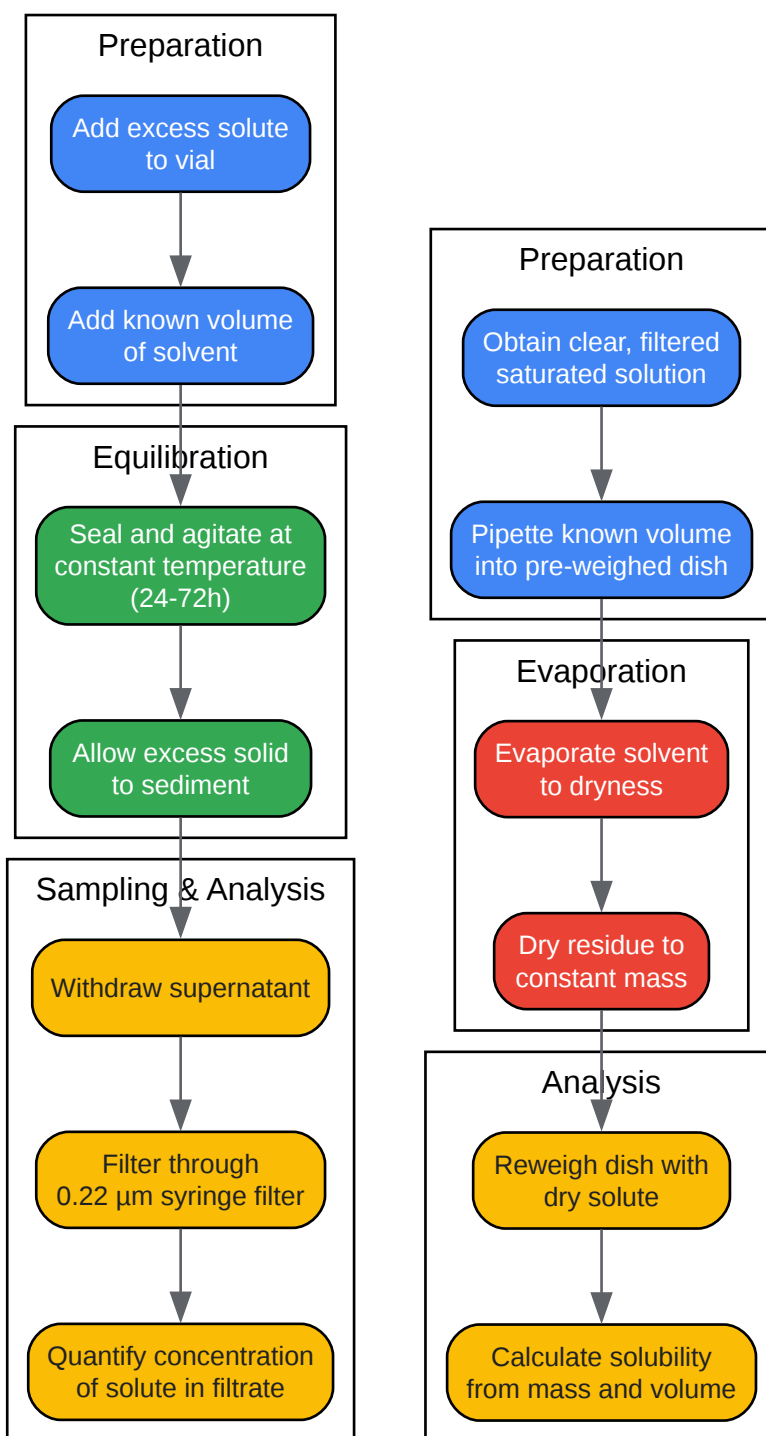
Visual Equilibrium "Shake-Flask" Method

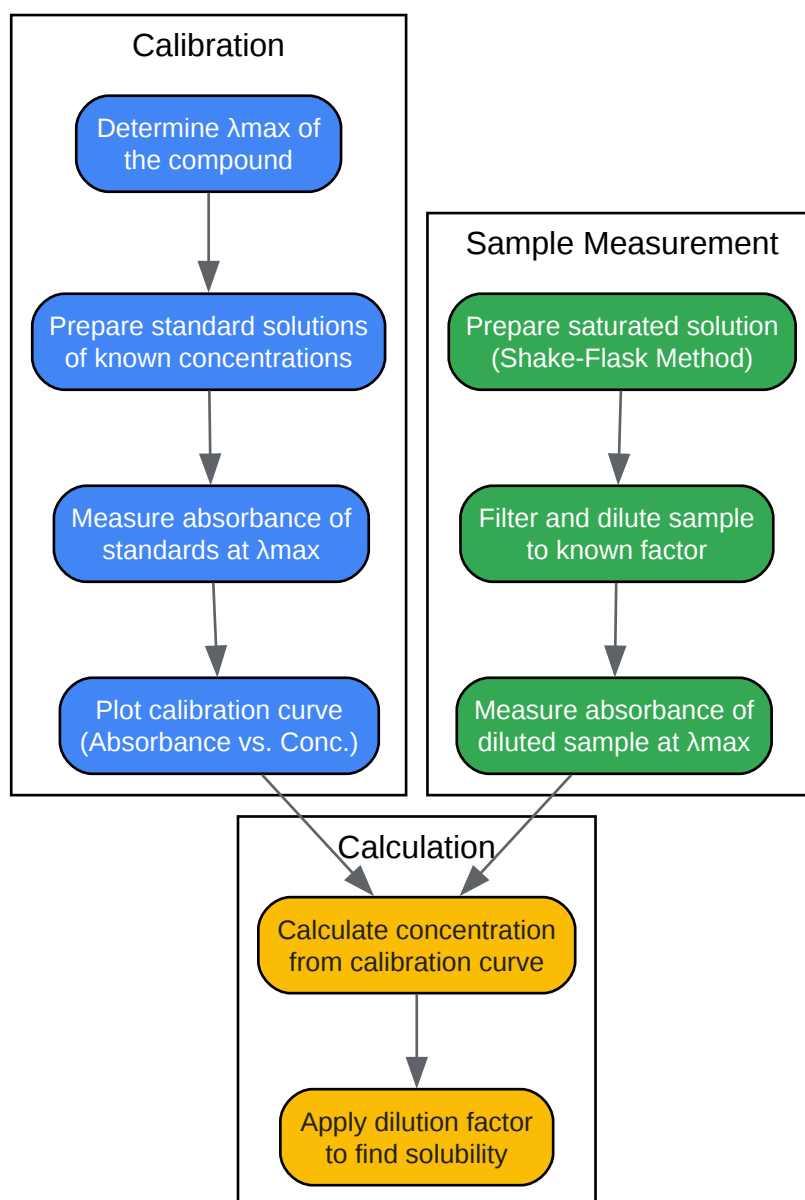
This is a standard and reliable method for determining equilibrium solubility.[\[3\]](#)[\[4\]](#)[\[9\]](#)

- Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined.
- Apparatus and Materials:
 - **1,3-Bis(6-aminohexyl)urea**

- Selected organic solvent
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22 μm PTFE for organic solvents)
- Analytical balance
- Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
- Procedure:
 - Add an excess amount of **1,3-Bis(6-aminohexyl)urea** to a pre-weighed vial. The excess should be sufficient to ensure solid remains after equilibrium is reached.
 - Add a known volume or mass of the selected organic solvent to the vial.
 - Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[\[10\]](#)
 - Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved solids.
 - Determine the concentration of **1,3-Bis(6-aminohexyl)urea** in the filtrate using a pre-validated analytical method (e.g., HPLC, quantitative NMR, or after solvent evaporation for gravimetric analysis).

- Data Analysis: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or g/100 mL.





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